![molecular formula C6H14ClNO B2764027 [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride CAS No. 2550996-41-1](/img/structure/B2764027.png)

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

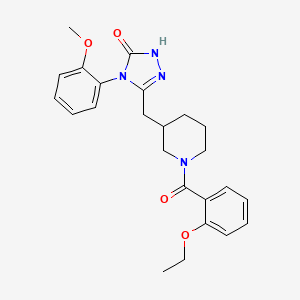

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by a team of chemists at the University of California, Berkeley. Since then, ACPD has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Aplicaciones Científicas De Investigación

- The synthesis of the ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate complex demonstrates its potential antimicrobial properties . Investigating its effectiveness against bacteria, fungi, or other pathogens could be valuable.

- The compound is synthesized through an ion-pair reaction, highlighting its relevance in green chemistry . Further exploration of ion-pair interactions and their applications could be insightful.

- Theoretical calculations using density functional theory (DFT) reveal the complex’s stability and ionic interactions . Researchers can explore its electronic properties, energy levels, and charge transfer mechanisms.

Antimicrobial Activity

Ion-Pair Chemistry

Computational Studies

Mecanismo De Acción

Target of Action

The compound ((1S,2S)-2-Aminocyclopentyl)methanol hydrochloride, also known as [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, is structurally related to pseudoephedrine . Pseudoephedrine is an alpha and beta adrenergic agonist used to treat nasal and sinus congestion, as well as allergic rhinitis . Therefore, it’s plausible that this compound may have similar targets, primarily the alpha and beta adrenergic receptors.

Mode of Action

Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of adrenergic agonists, they bind to adrenergic receptors, leading to vasoconstriction and a decongestant effect .

Pharmacokinetics

Pseudoephedrine is well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

If it acts similarly to pseudoephedrine, it may cause vasoconstriction, leading to a decongestant effect . This could potentially relieve symptoms of nasal and sinus congestion.

Propiedades

IUPAC Name |

[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSFZUZNGAAID-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1S,2S)-2-Aminocyclopentyl)methanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2763944.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2763946.png)

![5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763950.png)

![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2763954.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2763955.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)